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molecular formula C12H12N2O2 B8300752 5-(4-Pyridinyl)-2-methoxy-3-pyridinemethanol

5-(4-Pyridinyl)-2-methoxy-3-pyridinemethanol

Cat. No. B8300752
M. Wt: 216.24 g/mol
InChI Key: MTLHEBNAYIKWFP-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

321 mg of 5-(4-pyridinyl)-2-methoxy-3-pyridinemethanol was dissolved in 10 ml of chloroform, 1.6 g of manganese dioxide was added thereto, and the mixture was stirred at room temperature for 14 hours. After filtering through Celite, the filtrate was evaporated. The crude product was purified by silica gel chromatography (toluene:ethyl acetate=3:1), to give 329 mg of the title compound as a white powder.
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[C:9]([CH2:15][OH:16])[C:10]([O:13][CH3:14])=[N:11][CH:12]=2)=[CH:3][CH:2]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[C:9]([CH:15]=[O:16])[C:10]([O:13][CH3:14])=[N:11][CH:12]=2)=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
321 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C=1C=C(C(=NC1)OC)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (toluene:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1C=C(C(=NC1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 329 mg
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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